molecular formula C6H12OS B12530053 O-Propyl propanethioate CAS No. 656254-67-0

O-Propyl propanethioate

Cat. No.: B12530053
CAS No.: 656254-67-0
M. Wt: 132.23 g/mol
InChI Key: LJPQPOPWEZOQGU-UHFFFAOYSA-N
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Description

O-Propyl propanethioate is an organic compound belonging to the class of thioesters Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Propyl propanethioate typically involves the reaction of propyl alcohol with propanethioic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, under reflux conditions. The general reaction scheme is as follows:

CH3CH2CH2OH+CH3CH2COSHCH3CH2CH2COSCH2CH3+H2O\text{CH}_3\text{CH}_2\text{CH}_2\text{OH} + \text{CH}_3\text{CH}_2\text{COSH} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{COSCH}_2\text{CH}_3 + \text{H}_2\text{O} CH3​CH2​CH2​OH+CH3​CH2​COSH→CH3​CH2​CH2​COSCH2​CH3​+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

O-Propyl propanethioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioester group to a thiol group.

    Substitution: Nucleophilic substitution reactions can replace the propyl group with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium alkoxides or Grignard reagents are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various alkyl or aryl thioesters.

Scientific Research Applications

O-Propyl propanethioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other thioesters.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying sulfur-containing biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the manufacture of fragrances, flavors, and as a stabilizer in polymer production.

Mechanism of Action

The mechanism of action of O-Propyl propanethioate involves its interaction with specific molecular targets, such as enzymes and receptors. The thioester group can undergo hydrolysis, releasing propyl alcohol and propanethioic acid, which can then interact with biological molecules. The sulfur atom in the thioester group plays a crucial role in its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl propanethioate
  • Ethyl propanethioate
  • Butyl propanethioate

Uniqueness

O-Propyl propanethioate is unique due to its specific alkyl chain length, which influences its physical and chemical properties. Compared to methyl and ethyl analogs, the propyl group provides different solubility and reactivity characteristics, making it suitable for specific applications in research and industry.

Properties

CAS No.

656254-67-0

Molecular Formula

C6H12OS

Molecular Weight

132.23 g/mol

IUPAC Name

O-propyl propanethioate

InChI

InChI=1S/C6H12OS/c1-3-5-7-6(8)4-2/h3-5H2,1-2H3

InChI Key

LJPQPOPWEZOQGU-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=S)CC

Origin of Product

United States

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